19-O-Carboxymethoxyandrostenedione is a synthetic derivative of androstenedione, a steroid hormone that plays a crucial role in the biosynthesis of androgens and estrogens. This compound is notable for its potential applications in both medicinal chemistry and biochemistry, particularly in studies related to steroid hormone metabolism and synthesis.
The compound is synthesized through various chemical reactions involving androstenedione as a precursor. It can be obtained from commercial suppliers specializing in chemical compounds for research purposes, such as BenchChem, which lists it among their products for sale .
19-O-Carboxymethoxyandrostenedione falls under the classification of steroid derivatives. It is categorized as a synthetic organic compound with specific modifications to the androstenedione structure, particularly at the 19-position where a carboxymethoxy group is introduced.
The synthesis of 19-O-Carboxymethoxyandrostenedione typically involves multi-step organic reactions. The general approach includes:
The synthesis may require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and confirm product identity.
The molecular structure of 19-O-Carboxymethoxyandrostenedione can be represented by its chemical formula, which includes carbon (C), hydrogen (H), and oxygen (O) atoms. The specific arrangement of these atoms defines its functionality and reactivity.
19-O-Carboxymethoxyandrostenedione can participate in various chemical reactions typical for steroid derivatives:
These reactions are significant for understanding the compound's stability and reactivity under physiological conditions, which may impact its biological applications.
The mechanism of action of 19-O-Carboxymethoxyandrostenedione involves its interaction with biological systems, particularly through binding to androgen receptors or influencing steroidogenic pathways.
Research indicates that compounds structurally similar to 19-O-Carboxymethoxyandrostenedione can modulate hormonal activities by:
Characterization techniques such as Mass Spectrometry (MS) and Infrared Spectroscopy (IR) are essential for confirming the identity and purity of 19-O-Carboxymethoxyandrostenedione.
19-O-Carboxymethoxyandrostenedione has several potential applications in scientific research:
The development of steroid-specific immunoassays in the mid-20th century faced a fundamental challenge: steroids are small molecules (haptens) incapable of independently eliciting an immune response. This necessitated their conjugation to carrier proteins (e.g., bovine serum albumin, BSA) to form immunogenic complexes. Early conjugation strategies often targeted reactive groups on the steroid nucleus (e.g., ketones, hydroxyl groups) using linkers like carboxymethyloxime (CMO) or hemisuccinate. However, the site of conjugation proved critically important for antibody specificity. Linkers placed near functional groups essential for biological activity or structural uniqueness often yielded antibodies with high specificity by sterically hindering cross-reactivity with similar steroids [3].
Initial efforts focused on common steroids like cortisol, estradiol, and testosterone. Conjugation through position 3 (estrone) or 17 (testosterone) yielded antisera, but cross-reactivity with metabolites sharing structural similarities at those positions remained problematic. For instance, antibodies against testosterone-3-CMO-BSA often showed significant cross-reactivity with dihydrotestosterone (DHT) due to the shared A-ring structure. Research highlighted that the linker's position profoundly influenced the antibody's binding pocket architecture. Coupling through positions distant from key functional groups (e.g., C1, C7, C11, C19) emerged as a strategy to generate antibodies capable of discriminating between closely related steroids like androstenedione and testosterone, which differ primarily at carbon 17 (ketone vs. hydroxyl) [3] [5].
The evolution of conjugation chemistry was a key milestone. While hemisuccinate esters linked via hydroxyl groups were common, ether linkages, particularly at the sterically hindered C19 methyl group of androgens like androstenedione, represented a more sophisticated approach. Synthesizing a stable 19-derivative required specialized organic chemistry techniques, but the potential payoff was significant: antibodies recognizing the core androstane structure with high specificity for the C19-methyl modified steroid. This period also saw the transition from polyclonal antisera, often variable between batches, towards monoclonal antibodies offering superior consistency and epitope specificity, enabled by Köhler and Milstein's hybridoma technology (Nobel Prize, 1984) [5]. The quest for highly specific antisera drove innovations in hapten design, exemplified by the strategic development of the 19-O-carboxymethyl ether derivative of androstenedione.
Table 1: Key Milestones in Steroid Hapten Design for Immunoassays
Time Period | Development Focus | Key Advancement | Impact on Specificity |
---|---|---|---|
1960s-1970s | Basic Conjugation Chemistry | Carboxymethyloxime (CMO) linkers at ketone groups (C3, C20) | Moderate specificity; susceptibility to cross-reactivity with metabolites sharing A/B ring structures |
Early 1970s | Alternative Coupling Sites | Hemisuccinate linkers at hydroxyl groups (C3, C17) | Improved specificity for some steroids; challenges with DHT/testosterone discrimination remained |
Late 1970s - Early 1980s | Sterically Hindered Sites | Exploration of C1, C7, C11, C19 positions for conjugation | Significantly reduced cross-reactivity; enabled discrimination between steroids differing at adjacent positions (e.g., C17 ketone vs. hydroxyl) |
1982 | Androstenedione-Specific Hapten | Synthesis of 19-O-Carboxymethyl Ether Androstenedione | High specificity for androstenedione; minimal cross-reactivity with testosterone, DHEA, or DHT due to unique C19 linkage |
1980s Onwards | Monoclonal Antibodies & Improved Labels | Hybridoma technology; Non-radioactive labels (e.g., enzymes, chemiluminescence) | Batch-to-batch consistency; improved sensitivity/specificity; automation |
19-O-Carboxymethoxyandrostenedione (19-OCM-Androstenedione) was synthesized explicitly to overcome the limitations of existing androgen immunoassays. Androstenedione (Δ4-dione), a crucial precursor for testosterone and estrone, circulates at significant concentrations in both sexes. Accurate measurement is essential for diagnosing disorders like polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and adrenal tumors. However, conventional RIAs using antisera raised against testosterone- or androstenedione-17-CMO-BSA or 3-CMO-BSA conjugates suffered from substantial cross-reactivity with other abundant C19 steroids, particularly testosterone, dehydroepiandrosterone (DHEA), and dihydrotestosterone (DHT) [1] [3].
The innovation of 19-OCM-Androstenedione lay in its unique conjugation site. Attaching the carboxymethyl linker via an ether bond to the C19 methyl group (a position typically inert and not involved in classical metabolic pathways) presented a novel epitope to the immune system. This strategy offered two key advantages:1. Enhanced Specificity: The bulky linker at C19 profoundly altered the topography of the molecule near the junction of the A and B rings and the angular C19 methyl group. Antibodies generated against 19-OCM-Androstenedione-BSA recognized this modified region with high affinity. Crucially, they displayed significantly lower affinity for unmodified testosterone, DHEA, and DHT, as these steroids lack the protruding C19-ether-carboxyl structure. The antibodies could effectively distinguish androstenedione from testosterone, exploiting the structural difference at C17 (ketone in androstenedione vs. hydroxyl in testosterone), which is spatially distinct from the C19 linker [1] [3].2. Preservation of Core Epitopes: Unlike conjugation at C3 or C17, which can mask or distort key functional groups central to steroid identity, conjugation at C19 left the Δ4-3-keto group (characteristic of androgens like androstenedione and testosterone) and the C17 ketone group fully exposed. While the C19 modification itself became a primary epitope, the relatively unaltered core structure likely contributed to high affinity binding for androstenedione itself [1].
The resulting antiserum, as detailed in Rao et al. (1982), enabled the direct measurement of androstenedione in plasma samples using radioimmunoassay (RIA) without prior chromatography. This was a major practical advancement. Previous methods often required tedious and time-consuming purification steps (e.g., column chromatography, organic solvent extraction) to separate androstenedione from cross-reacting steroids before RIA. The specificity conferred by the 19-OCM hapten dramatically reduced or eliminated this need, streamlining the assay for clinical and research laboratories, improving throughput, and reducing potential errors [1].
This advancement proved particularly valuable in clinical contexts where precise androgen profiling is critical. For example, in PCOS, both ovarian and adrenal contributions to hyperandrogenemia need assessment. While classic androgens like testosterone and androstenedione are elevated, recent research underscores the significance of 11-oxygenated androgens (e.g., 11β-hydroxyandrostenedione, 11-ketotestosterone), which can constitute over 50% of the circulating androgen pool in PCOS [2]. Specific measurement of androstenedione, facilitated by assays using highly specific antibodies like those generated against 19-OCM-Androstenedione, remains vital for dissecting the complex androgen excess in such conditions and understanding its metabolic correlations [2]. Although modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity for steroid panels, the development of highly specific RIAs using strategically designed haptens like 19-OCM-Androstenedione represented a significant leap forward in accessibility and practicality for androgen measurement in its time.
Table 2: Impact of 19-O-Carboxymethoxyandrostenedione Hapten on Androgen Immunoassay Performance
Analytical Challenge | Pre-19-OCM Approach | Solution Using 19-OCM Hapten | Outcome |
---|---|---|---|
Cross-reactivity with Testosterone | Conjugation at C3 or C17; antibodies recognize shared Δ4-3-keto structure | Conjugation at unique C19 site; antibodies target linker + modified C19 region | Drastic reduction in testosterone cross-reactivity; differentiation based on C17 functionality |
Cross-reactivity with DHEA/DHT | Significant due to shared structural motifs | Unique C19 presentation minimizes recognition of structurally distinct DHEA/DHT | Minimal interference from DHEA sulfate (abundant) and DHT |
Need for Sample Pre-Purification | Often mandatory (chromatography, extraction) to remove cross-reacting steroids | High specificity of anti-19-OCM antiserum | Direct RIA of plasma/serum possible; simplified workflow |
Specific Quantification of Androstenedione | Difficult in complex matrices (e.g., plasma) | Antibodies specifically bind androstenedione with high affinity due to C19 hapten structure | Reliable measurement of physiological androstenedione levels critical in endocrine diagnostics |
Throughput & Accessibility | Low due to purification requirements | High; amenable to routine clinical laboratory use | Enabled wider study of androstenedione in health and disease (e.g., PCOS, adrenal disorders) |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: